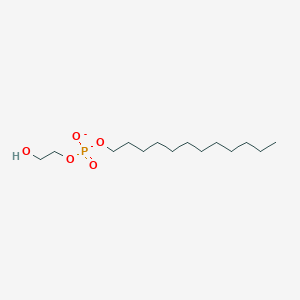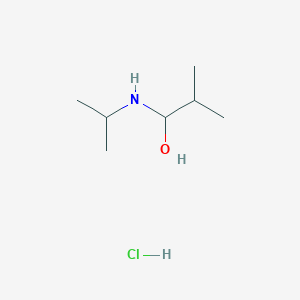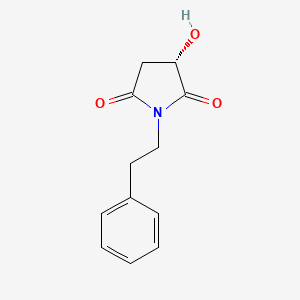
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by a pyrrolidinedione core with a hydroxy group and a phenylethyl substituent. It is a chiral molecule, with the (3S) configuration indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidinedione precursor with a phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxy group is introduced through subsequent oxidation or hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinedione core can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylethyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinedione core but lacking the hydroxy and phenylethyl substituents.
N-Methyl-2-pyrrolidone: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidinedione core.
Uniqueness
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is unique due to its specific substituents and chiral configuration, which confer distinct chemical and biological properties. Its hydroxy and phenylethyl groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
172276-66-3 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c14-10-8-11(15)13(12(10)16)7-6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1 |
Clé InChI |
PEGBUFSLBLGCOS-JTQLQIEISA-N |
SMILES isomérique |
C1[C@@H](C(=O)N(C1=O)CCC2=CC=CC=C2)O |
SMILES canonique |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


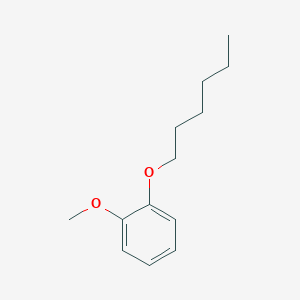
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)

![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)

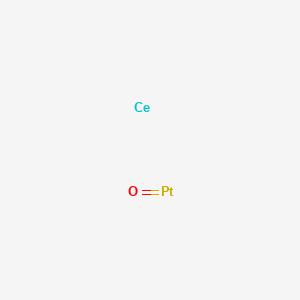
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)

